Net-opc

Description

Net-opc is a software architecture developed by combining the .NET framework with OPC (Open Platform Communications) standards to enable real-time data exchange and remote monitoring in industrial process control systems . Key features include:

- Integration of .NET: Utilizes ASP.NET for web-based interfaces, XML for data handling, and role-based access control for security .

- OPC Compliance: Implements OPC client-server protocols to interface with industrial hardware (e.g., sensors, PLCs) for real-time data acquisition .

- Modular Design: Includes modules for user management, energy production queries, historical data analysis, and alarm management .

This system was designed to address the need for B/S (Browser/Server) mode industrial monitoring, allowing remote visualization and management of production processes .

Properties

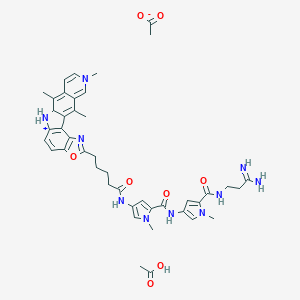

CAS No. |

130861-48-2 |

|---|---|

Molecular Formula |

C43H52N10O8 |

Molecular Weight |

836.9 g/mol |

IUPAC Name |

acetic acid;N-[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]-1-methyl-4-[5-(13,17,20-trimethyl-6-oxa-4,17-diaza-11-azoniapentacyclo[10.8.0.02,10.03,7.014,19]icosa-1(20),2(10),3(7),4,8,13,15,18-octaen-5-yl)pentanoylamino]pyrrole-2-carboxamide;acetate |

InChI |

InChI=1S/C39H44N10O4.2C2H4O2/c1-21-26-20-47(3)15-13-25(26)22(2)36-34(21)35-27(45-36)10-11-30-37(35)46-33(53-30)9-7-6-8-32(50)43-23-16-29(49(5)18-23)39(52)44-24-17-28(48(4)19-24)38(51)42-14-12-31(40)41;2*1-2(3)4/h10-11,13,15-20,36,45H,6-9,12,14H2,1-5H3,(H3,40,41)(H,42,51)(H,43,50)(H,44,52);2*1H3,(H,3,4) |

InChI Key |

NPRODMHNPOUCSV-UHFFFAOYSA-N |

SMILES |

CC1=C2C=CN(C=C2C(=C3C1[NH2+]C4=C3C5=C(C=C4)OC(=N5)CCCCC(=O)NC6=CN(C(=C6)C(=O)NC7=CN(C(=C7)C(=O)NCCC(=N)N)C)C)C)C.CC(=O)O.CC(=O)[O-] |

Canonical SMILES |

CC1=C2C=CN(C=C2C(=C3C1[NH2+]C4=C3C5=C(C=C4)OC(=N5)CCCCC(=O)NC6=CN(C(=C6)C(=O)NC7=CN(C(=C7)C(=O)NCCC(=N)N)C)C)C)C.CC(=O)O.CC(=O)[O-] |

Synonyms |

Net-OPC NetOPC netropsin-oxazolopyridocarbazole |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Industrial Automation Frameworks

Below is a comparative analysis of Net-opc with other industrial automation technologies, based on functionality, interoperability, and application scope:

Key Findings:

Interoperability : this compound excels in bridging COM (used in legacy OPC systems) and .NET environments via CAPE-OPEN data type mapping . However, COM-based frameworks face challenges in exception handling when integrated with .NET .

Real-Time Performance : this compound’s use of XML and ASP.NET enables partial page updates, reducing latency compared to traditional full-page refresh methods . DISNET and SIMA lack comparable real-time optimization.

Ecosystem Limitations: this compound is constrained by its reliance on Windows and .NET, whereas DISNET and SIMA are platform-agnostic but require specialized instrumentation .

Critical Notes on Terminology and Evidence

- Misinterpretation of "Compound": The term "compound" in the query likely stems from a mistranslation or confusion.

- Lack of Chemical Data: None of the provided sources reference "this compound" as a chemical substance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.